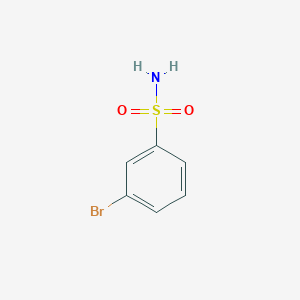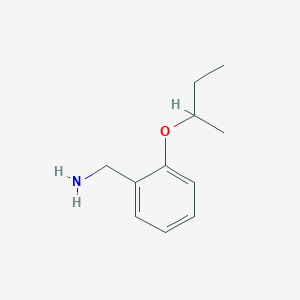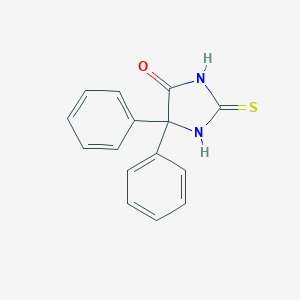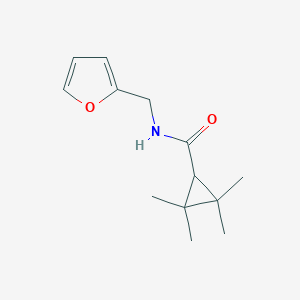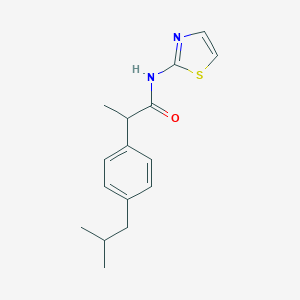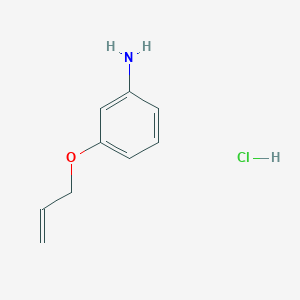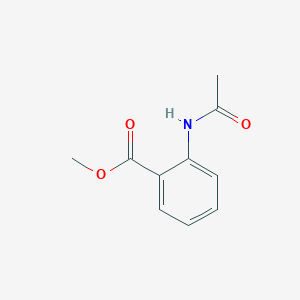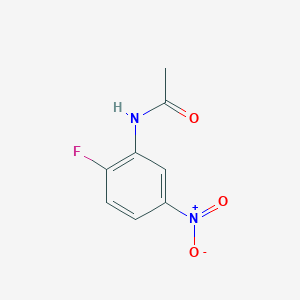
N-(2-fluoro-5-nitrophenyl)acetamide
Overview
Description
N-(2-Fluoro-5-nitrophenyl)acetamide (FNPA) is an important synthetic compound used in a variety of scientific research applications. FNPA is a nitrophenyl compound that is used as a reagent in organic synthesis, as a substrate in enzymatic studies, and as a fluorescent probe in imaging studies. FNPA has a wide range of applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Improved Synthesis of Pharmaceuticals
N-(2-fluoro-5-nitrophenyl)acetamide derivatives have been utilized in the improved synthesis of pharmaceutical compounds. For example, a study by Wang We (2014) describes a synthesis process for retigabine, a compound synthesized from 3-fluoroaniline, which undergoes acetylation and nitration to give a derivative of N-(2-fluoro-5-nitrophenyl)acetamide. This method is noted for its scalability and convenient operation, highlighting its practical application in pharmaceutical manufacturing (Wang We, 2014).
Solvatochromism Studies
Research on solvatochromism, the change in color of a substance due to a change in solvent, includes studies on derivatives of N-(2-fluoro-5-nitrophenyl)acetamide. Krivoruchka et al. (2004) investigated the effects of bifurcate hydrogen bonding on the infrared spectrum and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide in various solutions. This research provides insights into the molecular interactions and behaviors of such compounds in different solvents (Krivoruchka et al., 2004).
Antibacterial Agent Development
N-(2-fluoro-5-nitrophenyl)acetamide derivatives have been evaluated for their antibacterial properties. Abdulrahman S. Alharbi and N. A. Alshammari (2019) synthesized new lamotrigine analogs from these derivatives and found some compounds to exhibit interesting activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus. This research suggests potential for these compounds in developing new antibacterial drugs (Alharbi & Alshammari, 2019).
Antimalarial Activity
In the context of antimalarial research, derivatives of N-(2-fluoro-5-nitrophenyl)acetamide have been synthesized and tested. A study by L. M. Werbel et al. (1986) synthesized a series of compounds from substituted 1-phenyl-2-propanones, which included N-(2-fluoro-5-nitrophenyl)acetamide derivatives. These compounds demonstrated promising antimalarial activity in animal models, suggesting their potential in developing new antimalarial drugs (Werbel et al., 1986).
Hydrogen Bonding in Peptide Groups
A computational study by M. Mirzaei, Z. Samadi, and N. Hadipour (2010) examined the hydrogen bond properties of the peptide group in derivatives of acetamide, including N-(2-fluoro-5-nitrophenyl)acetamide. This research provides insights into the molecular structure and behavior of these compounds, which can be relevant in understanding their interactions in biological systems (Mirzaei, Samadi, & Hadipour, 2010).
properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJGUIPZTSDKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381431 | |
| Record name | N-(2-fluoro-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
454-07-9 | |
| Record name | N-(2-Fluoro-5-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-fluoro-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


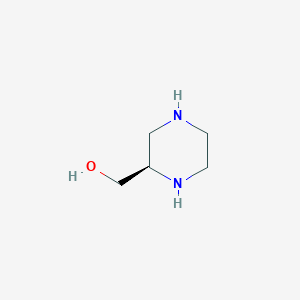
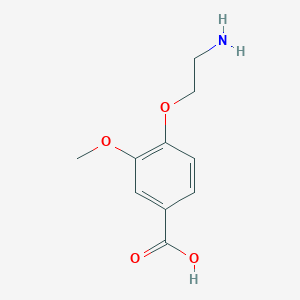
![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)

